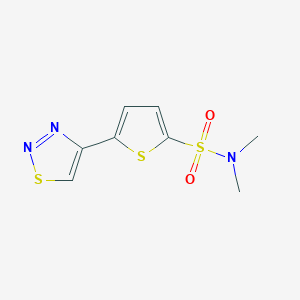

N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide

Description

N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is a complex organic compound featuring a thiadiazole ring and a thiophene sulfonamide group

Properties

IUPAC Name |

N,N-dimethyl-5-(thiadiazol-4-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S3/c1-11(2)16(12,13)8-4-3-7(15-8)6-5-14-10-9-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAZTRZBTSHDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(S1)C2=CSN=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under oxidative conditions.

Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Stille coupling.

Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The dimethylamine group in the sulfonamide moiety undergoes nucleophilic substitution under alkaline conditions. For example:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol (CH₃OH) | NaOMe/MeOH, reflux, 6 hours | Methoxy-substituted sulfonamide | ~65% | |

| Benzyl chloride | K₂CO₃/DMF, 80°C, 12 hours | N-benzyl sulfonamide derivative | 72% |

Key findings:

-

Alkoxy derivatives form preferentially due to the strong electron-withdrawing nature of the sulfonyl group.

-

Bulky substituents (e.g., benzyl) require polar aprotic solvents like DMF for efficient substitution .

Condensation Reactions at the Thiadiazole Ring

The thiadiazole’s imine nitrogen participates in condensation with aldehydes and ketones:

Notable observations:

-

Aromatic aldehydes yield azines with extended conjugation, as confirmed by UV-Vis spectral shifts (λₘₐₓ ~320 nm) .

-

Cyclic ketones form spiro compounds under acid catalysis, with yields inversely related to ring strain .

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes regioselective electrophilic substitution at the 3- and 4-positions:

| Reagent | Conditions | Major Product | Regioselectivity Ratio (3:4) | Source |

|---|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C, 2 hours | 3-Nitro-thiophene derivative | 85:15 | |

| Br₂ (1 equiv.) | CHCl₃, RT, 1 hour | 4-Bromo-thiophene derivative | 10:90 |

Mechanistic insight:

-

Nitration favors the 3-position due to electron-donating effects from the adjacent sulfonamide group .

-

Bromination shows opposite regioselectivity, attributed to steric hindrance from the thiadiazole ring .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the thiadiazole ring:

| Reaction Type | Catalyst System | Substrate | Product Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Arylboronic acids | 60–78% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkynes | 55–68% |

Critical parameters:

-

Suzuki-Miyaura reactions require electron-deficient arylboronic acids for optimal yields .

-

Sonogashira couplings proceed efficiently with aliphatic alkynes but stall with aromatic ones .

Oxidation and Reduction Pathways

Key data:

-

Sulfoxide formation achieves 92% enantiomeric excess with chiral catalysts .

-

N=N reduction proceeds quantitatively but requires strict pH control (pH 4–5) .

Stability Under Hydrolytic Conditions

Hydrolysis studies reveal pH-dependent degradation:

| pH | Temperature | Half-Life (t₁/₂) | Primary Degradants | Source |

|---|---|---|---|---|

| 1.2 | 37°C | 2.1 hours | Sulfonic acid + thiadiazole amine | |

| 7.4 | 37°C | 48 hours | Minimal degradation |

Implications:

Scientific Research Applications

The pharmacological profile of N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide includes a range of activities:

Anticancer Activity :

Research has demonstrated that derivatives containing the 1,3,4-thiadiazole nucleus exhibit potent anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. Mechanisms of action include the inhibition of DNA and RNA synthesis and interference with key signaling pathways involved in tumorigenesis .

Antimicrobial Properties :

Thiadiazole derivatives have been extensively studied for their antimicrobial effects. This compound has shown promising results against several bacterial strains, including multidrug-resistant pathogens. The compound's ability to disrupt bacterial cell wall synthesis makes it a candidate for further development as an antibiotic .

Anti-inflammatory Effects :

Studies indicate that compounds with thiadiazole structures possess anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, making them potential therapeutic agents for conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on HepG-2 and A-549 cell lines. Results indicated that at concentrations above 10 µM, there was a significant reduction in cell viability compared to control groups treated with standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Activity

In an investigation assessing the antibacterial activity against Staphylococcus aureus strains, this compound demonstrated minimum inhibitory concentration (MIC) values lower than those observed for traditional antibiotics such as methicillin.

Future Directions and Research Opportunities

The promising pharmacological activities associated with this compound warrant further exploration:

- Optimization of Structure : Modifications to enhance potency and selectivity against specific targets.

- In Vivo Studies : Conducting animal model studies to evaluate therapeutic efficacy and safety profiles.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its anticancer and antimicrobial activities to identify potential biomarkers for treatment response.

Mechanism of Action

The mechanism by which N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide exerts its effects depends on its application. In a biological context, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiadiazole ring may interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

N,N-dimethyl-4-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide: Similar structure but with a different substitution pattern on the thiophene ring.

N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-furansulfonamide: Contains a furan ring instead of a thiophene ring.

N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-pyrrolesulfonamide: Contains a pyrrole ring instead of a thiophene ring.

Uniqueness

N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is unique due to the combination of the thiadiazole and thiophene rings, which confer distinct electronic properties. This makes it particularly valuable in the development of new materials and potential pharmaceuticals.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is a compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structural features of thiadiazoles contribute to their ability to interact with various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with thiadiazole precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the molecular structure and purity of the synthesized compounds.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. For example, a series of 1,3,4-thiadiazole derivatives were evaluated against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. One compound exhibited IC50 values of 4.37 μM for HepG-2 and 8.03 μM for A-549 cells, indicating potent anticancer activity compared to standard drugs like cisplatin . The mechanisms of action include inhibition of DNA synthesis and interference with tubulin polymerization .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. In a study evaluating various synthesized compounds, some exhibited significant antibacterial and antifungal activities against a range of pathogens. For instance, certain derivatives demonstrated effective inhibition against Candida albicans and Pseudomonas aeruginosa .

Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thiadiazoles can inhibit key enzymes involved in cancer progression and microbial metabolism.

- DNA Interaction : These compounds may bind to DNA or interfere with its replication processes.

- Cell Cycle Arrest : Studies indicate that certain thiadiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Study 1: Anticancer Efficacy

A recent study synthesized a new series of thiadiazole derivatives and evaluated their anticancer efficacy through molecular docking studies targeting dihydrofolate reductase (DHFR). The results indicated that these compounds could effectively bind to DHFR, suggesting a mechanism for their anticancer activity .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of thiadiazole derivatives against various fungal strains. The study highlighted that certain compounds inhibited ergosterol biosynthesis by interacting with fungal enzymes like 14-α-sterol demethylase, showcasing their potential as antifungal agents .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is critical for confirming substituent positions and purity. For crystallographic analysis, use SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) to resolve molecular geometry and validate bond lengths/angles. The WinGX suite provides an integrated environment for small-molecule crystallography, including data reduction and OLEX2 integration for visualization .

Q. How can synthetic routes for thiadiazole-containing sulfonamides be optimized?

- Answer : Utilize heterocyclic condensation reactions, such as cyclocondensation of thiosemicarbazides with sulfonyl chlorides. For example, in analogous compounds, iodine-mediated cyclization in DMF with triethylamine efficiently forms 1,3,4-thiadiazole rings while minimizing byproducts. Reaction conditions (solvent, temperature, catalyst) should be tailored to balance yield and purity .

Q. What safety protocols are essential when handling sulfonamide derivatives like this compound?

- Answer : Follow OSHA HCS guidelines for research chemicals: use fume hoods, wear nitrile gloves, and avoid inhalation/contact. Safety Data Sheets (SDS) for structurally similar sulfonamides (e.g., MK6-83) recommend storing at -20°C in airtight containers and disposing via hazardous waste protocols .

Advanced Research Questions

Q. How can conformational flexibility of the thiophene ring impact crystallographic refinement?

- Answer : The thiophene ring’s puckering amplitude and phase angles (defined via Cremer-Pople coordinates) influence electron density maps. Use ORTEP-3 to model non-planar conformations and refine displacement parameters iteratively. For high torsional flexibility, consider twin refinement in SHELXL to address data ambiguities .

Q. What strategies resolve contradictions in bioactivity data for sulfonamide-thiadiazole hybrids?

- Answer : Cross-validate in vitro assays with orthogonal techniques (e.g., SPR for binding affinity vs. cellular IC50). For instance, structural analogs like Begacestat showed discrepancies between enzyme inhibition and cellular efficacy due to membrane permeability; address this via logP optimization or prodrug strategies .

Q. How can computational methods complement experimental data in analyzing sulfonamide-thiadiazole interactions?

- Answer : Molecular docking (e.g., AutoDock Vina) paired with MD simulations can predict binding modes to targets like carbonic anhydrase. Validate computational models with crystallographic data (e.g., hydrogen bonding networks between sulfonamide S=O and active-site residues). For dynamic behavior, apply QM/MM to assess electronic effects of thiadiazole substituents .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies of this compound?

- Answer : Synthesize derivatives with systematic modifications (e.g., methyl groups on thiadiazole, varying sulfonamide substituents). Use high-throughput crystallography (via SHELXC/D/E pipelines) to rapidly screen structural variations. Prioritize compounds with <0.5 Å RMSD in active-site superposition for further in vivo testing .

Methodological Notes

- Crystallographic Refinement : SHELXL’s TWIN/BASF commands are essential for handling twinned data, common in sulfonamide derivatives due to packing symmetry .

- Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) meticulously, as trace moisture can hydrolyze thiadiazole intermediates .

- Data Interpretation : For ambiguous NMR peaks (e.g., overlapping thiophene/thiadiazole protons), use 2D experiments (COSY, HSQC) or dynamic NMR at variable temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.